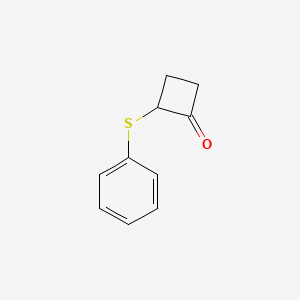

Cyclobutanone, 2-(phenylthio)-

Description

Significance of Strained Carbocycles in Contemporary Organic Synthesis

Strained carbocycles, such as cyclobutanes, are valuable building blocks in organic synthesis due to the inherent ring strain that drives a variety of chemical transformations. researchgate.netnih.gov This strain energy can be harnessed to facilitate ring-opening, ring-expansion, and ring-contraction reactions, providing access to a diverse array of molecular scaffolds that would be challenging to synthesize through other means. researchgate.netnih.govchim.it The unique stereoelectronic properties of these four-membered rings also allow for a high degree of control over the stereochemical outcome of reactions, a critical aspect in the synthesis of complex natural products and pharmaceuticals. nih.gov

The Cyclobutanone (B123998) Core as a Versatile Synthetic Scaffold

The cyclobutanone framework is a particularly useful synthetic intermediate. nih.govresearchgate.net The presence of the carbonyl group activates the ring system and provides a handle for a wide range of functional group transformations. chim.it Cyclobutanones can be readily prepared through various methods, including [2+2] cycloadditions and ring expansions of cyclopropyl (B3062369) derivatives. nih.govorgsyn.org Their utility is demonstrated in their application as key starting materials in the total synthesis of numerous complex molecules. nih.gov The reactivity of the cyclobutanone core allows it to undergo transformations such as ring expansions to form cyclopentanones, a common structural motif in natural products. researchgate.netnih.gov

Strategic Role of the Phenylthio Moiety in Cyclobutanone Reactivity and Transformations

The introduction of a phenylthio group at the C2 position of the cyclobutanone ring profoundly influences its reactivity and synthetic utility. acs.orgnih.gov This sulfur-containing moiety serves multiple strategic roles. Firstly, it can act as a removable activating group, facilitating reactions at the adjacent carbon atom. Secondly, the phenylthio group can be eliminated to form an α,β-unsaturated cyclobutanone, a versatile intermediate for further transformations. researchgate.net Perhaps most importantly, the phenylthio substituent can direct and stabilize reactive intermediates, enabling a range of unique and powerful synthetic methodologies. acs.orgnih.gov Its ability to be introduced and subsequently removed or transformed makes it a valuable tool for intricate molecular construction. acs.orgnih.gov

One notable application involves the use of the phenylthio group to facilitate ring expansion. For instance, treatment of 2-(phenylthio)cyclobutanone derivatives can lead to the formation of larger ring systems, a key strategy in the synthesis of complex cyclic compounds. free.fr Furthermore, the phenylthio group plays a crucial role in directing the stereochemical outcome of reactions, allowing for the enantioselective synthesis of complex target molecules. acs.orgnih.gov

A practical method for the preparation of 2-(phenylthio)cyclobutanone involves the reaction of cyclobutanone with diphenyldisulfide in the presence of D,L-proline as a catalyst. rsc.org This straightforward procedure provides good to excellent yields of the desired product. rsc.org

Overview of Key Research Areas Pertaining to Cyclobutanone, 2-(phenylthio)-

Current research involving "Cyclobutanone, 2-(phenylthio)-" is focused on several key areas, highlighting its significance in modern organic synthesis.

One major area of investigation is its use in ring expansion and rearrangement reactions . The inherent strain of the cyclobutane (B1203170) ring, coupled with the electronic influence of the phenylthio group, allows for a variety of synthetically useful rearrangements. unica.itthieme-connect.com For example, acid-catalyzed reactions of 2-hydroxycyclobutanones with thiols can lead to a tandem nucleophilic addition, ring-contraction, and subsequent C3-C4 ring-expansion to furnish 2-substituted cyclobutanone sulfides. unica.it

Another significant research thrust is its application in the total synthesis of natural products . The unique reactivity of 2-(phenylthio)cyclobutanone has been harnessed in the enantioselective synthesis of complex molecules like (-)-salsolene oxide. acs.orgnih.gov In this synthesis, the phenylthio group serves a threefold purpose: facilitating an intramolecular ketene (B1206846) cycloaddition, enabling a stereocontrolled vinyllithium (B1195746) addition, and allowing for a desulfurization reaction that proceeds with inversion of stereochemistry. acs.orgnih.gov

Furthermore, the photochemical reactivity of 2-(phenylthio)cycloalkanones has been explored, leading to the formation of ω-substituted esters through photochemical ring expansion. acs.org

The development of new synthetic methods for the preparation and functionalization of 2-(phenylthio)cyclobutanone and its derivatives is also an active area of research. This includes proline-catalyzed α-sulfenylation of cyclobutanones and the exploration of their reactivity in various organocatalytic transformations. rsc.orgmolaid.com

Table 1: Spectroscopic Data for Selected 2-(phenylthio)cyclobutanone Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FT-IR (ν, cm-1) | HRMS (m/z) |

| 2-(phenylthio)cyclobutanone | Not explicitly provided in search results. | Not explicitly provided in search results. | Not explicitly provided in search results. | Not explicitly provided in search results. |

| 2-(4-methoxyphenyl)-2-(phenylthio)cyclobutanone | 8.13-8.08 (m, 2H), 7.50-7.38 (m, 3H), 7.01-6.82 (m, 5H), 3.79 (s, 3H), 3.01 – 2.80 (m, 1H), 2.90 (q, J = 7.3 Hz, 1H), 2.53 (q, J = 7.1 Hz, 1H), 2.43 (q, J = 7.2 Hz, 2H) unica.it | 204.8, 137.6, 136.2, 129.8, 129.2, 128.4, 127.7, 127.0, 73.4, 42.8, 26.6, 23.4 unica.it | 3010, 2991, 1788, 1280 unica.it | [M-Na]+ calcd for C17H16NaO2S; found: 307,0774 unica.it |

| 2-(phenylthio)-2-(p-tolyl)cyclobutanone | Not explicitly provided in search results. | 204.4, 137.3, 136.2, 129.2, 129.0, 128.5, 127.5, 127.1, 72.6, 42.9, 25.8, 21.1 unica.it | 3005, 2980, 1790, 1290 unica.it | [M-Na]+ calcd for C17H16NaOS; found: 291,0825 unica.it |

| 2-(4-(tert-butyl)phenyl)-2-(phenylthio)cyclobutanone | 7.40-7.20 (m, 6H), 3.14 (ddd, J = 17.9, 10.4, 7.5 Hz, 1H), 3.00-2.91 (m, 1H), 2.70- 2.59 (m, 1H), 2.49-2.39 (m, 1H), 1.30 (s, 9H) unica.it | 204.6, 150.7, 136.2, 134.8, 131.3, 129.3, 128.5, 126.9, 125.9, 42.9, 34.5, 31.2, 25.6 unica.it | 3012, 2989, 1784, 1278 unica.it | [M-Na]+ calcd for C20H22NaOS; found: 333,1289 unica.it |

| 2-((2-bromophenyl)thio)cyclobutanone | 7.59 (dd, J = 7.9, 1.4 Hz, 1H), 7.30-7.27 (m, 1H), 7.11-7.06 (m, 1H), 4.64 (ddt, J = 9.4, 6.6, 2.5 Hz, 1H), 3.30-3.11 (m, 2H), 2.59 (dtd, J = 12.0, 9.8, 6.4 Hz, 1H), 2.03 (dddd, J = 12.1, 7.5, 6.8 Hz, 1H) unica.it | 203.8, 136.0, 132.9, 130.3, 127.9, 127.7, 123.7, 58.0, 45.3, 18.5 unica.it | 3012, 2994, 1790, 1490, 1291, 890 unica.it | [M-Na]+ calcd for C10H9BrNaOS; found: 278,9455 unica.it |

Structure

3D Structure

Properties

CAS No. |

60603-14-7 |

|---|---|

Molecular Formula |

C10H10OS |

Molecular Weight |

178.25 g/mol |

IUPAC Name |

2-phenylsulfanylcyclobutan-1-one |

InChI |

InChI=1S/C10H10OS/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

InChI Key |

OQQAQUSBTQZQTP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C1SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclobutanone, 2 Phenylthio and Its Derivatives

Direct Preparative Routes to α-Phenylthio Ketones

The direct introduction of a phenylthio group at the α-position to a carbonyl is a fundamental transformation in organic synthesis. Several distinct methods have been developed to achieve this, each with its own mechanistic features and substrate scope.

α-Sulfenylation Strategies for Cyclobutanones

The direct α-sulfenylation of cyclobutanone (B123998) represents a primary route to the title compound. Organocatalytic methods have proven particularly effective. For instance, the reaction of cyclobutanone with various diaryl disulfides in the presence of a proline-based catalyst at 50 °C can produce α-sulfanyl cyclobutanones in excellent yields. rsc.org This approach is notable for its metal-free conditions and its tolerance for both electron-donating and electron-withdrawing substituents on the diaryl disulfide. rsc.org While methods involving the pre-formation of enolates or α-activation of the carbonyl are common for many ketones, direct organocatalyzed sulfenylation provides a more streamlined process for the strained cyclobutanone ring. rsc.org

Research has shown that diaryl disulfides are effective reagents for this transformation, whereas dialkyl disulfides like dibenzyldisulfide may not yield the desired product under similar conditions. rsc.org

Table 1: Organocatalyzed α-Sulfenylation of Cyclobutanone with Various Diaryl Disulfides Data sourced from RSC Advances rsc.org

| Diaryl Disulfide (Ar-S-S-Ar) | Ar Substituent | Yield of 2-(Arylthio)cyclobutanone (%) |

| Diphenyl disulfide | H | 95 |

| Di-p-tolyl disulfide | 4-CH₃ | 91 |

| Bis(4-methoxyphenyl) disulfide | 4-OCH₃ | 93 |

| Bis(4-chlorophenyl) disulfide | 4-Cl | 90 |

| Bis(4-fluorophenyl) disulfide | 4-F | 94 |

| Bis(2-nitrophenyl) disulfide | 2-NO₂ | 88 |

| Bis(4-nitrophenyl) disulfide | 4-NO₂ | 92 |

Electrocatalytic Coupling Reactions for α-Phenylthio Ketone Formation

A novel and environmentally conscious approach to α-phenylthio ketones involves electrocatalytic synthesis. This method facilitates the coupling of α-substituted vinyl azides with thiols under mild, room-temperature conditions. thieme-connect.comresearchgate.net The reaction uses tetrabutylammonium (B224687) iodide (TBAI) as both a redox catalyst and an electrolyte, proceeding via a radical process in a system free of metals and oxidants. thieme-connect.com The electrolysis is typically carried out in a three-necked flask equipped with graphite (B72142) rods as the cathode and anode, using a constant current until the starting material is consumed. thieme-connect.com This protocol demonstrates broad substrate tolerance and represents a sustainable alternative to traditional chemical methods. thieme-connect.comresearchgate.net

Table 2: Electrocatalytic Synthesis of α-Phenylthio Ketones Data sourced from Thieme Connect thieme-connect.com

| Vinyl Azide Substrate | Thiol Substrate | Product | Yield (%) |

| 1-(1-Azidovinyl)-4-methylbenzene | Thiophenol | 1-(p-Tolyl)-2-(phenylthio)ethan-1-one | 85 |

| 1-(1-Azidovinyl)-4-methoxybenzene | Thiophenol | 1-(4-Methoxyphenyl)-2-(phenylthio)ethan-1-one | 82 |

| 1-(1-Azidovinyl)-4-chlorobenzene | Thiophenol | 1-(4-Chlorophenyl)-2-(phenylthio)ethan-1-one | 78 |

| 1-Azidovinylbenzene | 4-Methylbenzenethiol | 2-((4-Methylphenyl)thio)-1-phenylethan-1-one | 86 |

Approaches Utilizing Bis(phenylthio)carbanions with Carbonyl Compounds

The chemistry of acyl anion equivalents provides a regiospecific route to α-(phenylthio)ketones. This methodology involves the reaction of bis(phenylthio)carbanions with aldehydes and ketones, which generates α-hydroxybis(phenylthio)acetals. smolecule.comrsc.org These adducts can then be treated with an acid to induce selective elimination. Specifically, using toluene-p-sulphonic acid promotes the formation of α-(phenylthio)ketones in high yields, typically ranging from 70% to 95%. smolecule.com This multi-step sequence allows for the synthesis of specific enol equivalents that are valuable for further synthetic transformations. smolecule.comrsc.org The initial carbanion is often generated from bis(phenylthio)methane (B1346630) using a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) at low temperatures. smolecule.com

Stannous Triflate Promoted Rearrangements in α-Phenylthio Ketone Synthesis

Stannous triflate has been identified as a promoter for the rearrangement of α-sulfinyl ketones, leading to the formation of α-phenylthio-α,β-unsaturated ketones. oup.comresearchmap.jp This method provides a convenient pathway to these specific derivatives. While this particular rearrangement yields an unsaturated product, it highlights the utility of Lewis acids like stannous triflate in manipulating sulfur-containing ketone precursors to forge new C-S bonds and architectures.

Ring Expansion Methodologies Yielding Cyclobutanone, 2-(phenylthio)-

Ring expansion reactions of smaller carbocycles, particularly cyclopropane (B1198618) derivatives, offer an elegant and powerful strategy for constructing the 2-(phenylthio)cyclobutanone scaffold.

A general and effective strategy involves a tandem reaction sequence initiated by the addition of a thiol to a 2-hydroxycyclobutanone. unica.it This process, catalyzed by a Brønsted acid such as p-toluenesulfonic acid (PTSA), proceeds through a nucleophilic addition, followed by a C4-C3 ring-contraction to form a transient cyclopropyl (B3062369) carbaldehyde intermediate. This intermediate then undergoes a rapid, acid-catalyzed C3-C4 ring expansion to furnish the final 2-sulfanylcyclobutanone product. unica.itmdpi.com This one-pot procedure is efficient, leading to a wide range of four-membered cyclic ketones in good to excellent yields. unica.it The reaction conditions can be optimized by screening various acid catalysts, with sulfonic resins like Amberlyst-15 and Nafion NR50 demonstrating high efficacy. unica.it

Another established route involves the ring expansion of 1-(phenylthio)cyclopropyl carbinols. nih.gov For example, the addition of (1-phenylthio)cyclopropyllithium to an aldehyde like crotonaldehyde (B89634) produces an intermediate alcohol, which can be rearranged to the corresponding α-substituted cyclobutanone using a Lewis acid such as anhydrous stannic chloride. orgsyn.org

Table 3: Acid-Catalyzed Ring Expansion of 2-Hydroxycyclobutanone with Thiophenol Data sourced from IRIS UniCa unica.it

| Acid Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield of 2-(Phenylthio)cyclobutanone (%) |

| p-Toluenesulfonic acid (PTSA) | CH₂Cl₂ | 40 | 24 | 68 |

| Methane sulfonic acid (MSA) | CH₂Cl₂ | 40 | 24 | 65 |

| Camphorsulfonic acid (CSA) | CH₂Cl₂ | 40 | 24 | 50 |

| Amberlyst-15 | CH₂Cl₂ | 40 | 24 | 90 |

| Nafion NR50 | CH₂Cl₂ | 40 | 24 | 93 |

Cyclopropyl Precursor Rearrangements to Cyclobutanones

One of the prominent strategies for constructing the 2-(phenylthio)cyclobutanone scaffold involves the rearrangement of cyclopropyl precursors. nih.govresearchgate.net These methods leverage the inherent ring strain of the cyclopropane ring to drive the formation of the larger cyclobutanone ring.

Acid-catalyzed rearrangements of cyclopropylphenylthio carbinols represent a key method for the synthesis of 2-(phenylthio)cyclobutanones. nih.govacs.org This transformation proceeds through a semi-pinacolic rearrangement. The reaction is initiated by the protonation of the hydroxyl group of the carbinol, followed by the departure of a water molecule to generate a carbocation. The subsequent migration of one of the cyclopropyl C-C bonds leads to the expansion of the three-membered ring to a four-membered ring, yielding the cyclobutanone product.

A plausible mechanism for this acid-catalyzed rearrangement involves the formation of a sulfur-stabilized cationic intermediate which then evolves through ring contraction to furnish cyclopropyl carbaldehydes. unica.it Further protonation can then promote a C3-C4 ring expansion to provide the α-thiocyclobutanone species. unica.it

Another effective synthetic route involves the addition of (1-phenylthio)cyclopropyllithium to various carbonyl compounds, such as aldehydes and ketones. orgsyn.org This reaction initially forms cyclopropyl carbinols. These intermediates can then be induced to rearrange to the corresponding cyclobutanones under acidic conditions. orgsyn.org This method offers the advantage of introducing a wide range of substituents onto the cyclobutanone ring by varying the starting carbonyl compound.

For instance, the reaction of (1-phenylthio)cyclopropyllithium with crotonaldehyde yields (E)-1-ethoxy-1-(1-hydroxy-2-butenyl)cyclopropane, which upon treatment with aqueous fluoboric acid, rearranges to (E)-2-(1-propenyl)cyclobutanone. orgsyn.org

Acid-Catalyzed Rearrangements of Cyclopropylphenylthio Carbinols

Sulfur-Substituted Carbenoid-Mediated Ring Enlargements from Cyclobutanone Precursors

Ring enlargement of cyclobutanones using sulfur-substituted carbenoids provides an alternative pathway to substituted cyclobutanones, including those with a phenylthio group. A notable example involves the reaction of the adduct of bis(phenylthio)methyllithium and cyclobutanone. researchgate.net Treatment of this adduct with methyllithium (B1224462) leads to a twofold deprotonation, generating a carbenoid. This carbenoid undergoes α-elimination, and the resulting carbene rearranges to the ring-expanded enolate, which upon protonation, furnishes 2-phenylthiocyclopentanone. researchgate.net While this specific example leads to a cyclopentanone, the underlying principle of sulfur-stabilized carbenoid-mediated ring expansion is a relevant concept in the synthesis of cyclic ketones. researchgate.netugent.be

Tandem Transformations from 2-Hydroxycyclobutanones

Recent advancements have focused on the use of 2-hydroxycyclobutanones as starting materials for tandem reactions to produce functionalized cyclobutanones. chim.itunica.it These cascade reactions offer an efficient means to construct complex molecular architectures in a single operational step.

A general and effective strategy for synthesizing 2-substituted cyclobutanone sulfides involves a tandem sequence catalyzed by a Brønsted acid. unica.itthieme-connect.comresearchgate.net This process begins with the nucleophilic addition of a thiol, such as thiophenol, to a 2-hydroxycyclobutanone. This is followed by a ring-contraction to a cyclopropyl carbaldehyde intermediate, which then undergoes a C3-C4 ring-expansion to yield the final 2-(phenylthio)cyclobutanone derivative. unica.it This cascade reaction is typically carried out under mild conditions and has a broad substrate scope, providing good to excellent yields of the desired products. unica.itresearchgate.net

The reaction between 2-hydroxycyclobutanone and thiophenol in the presence of p-toluenesulfonic acid (PTSA) in dichloromethane (B109758) at 40 °C yields the corresponding 2-(phenylthio)cyclobutanone in acceptable yields, alongside the cyclopropyl carbaldehyde intermediate. unica.it

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |

| 2-Hydroxycyclobutanone | Thiophenol | PTSA (10 mol%) | CH2Cl2 | 2-(Phenylthio)cyclobutanone | 68 |

| 2-Hydroxycyclobutanone | Thiophenol | PTSA (10 mol%) | CH2Cl2 | 1-(Phenylthio)cyclopropanecarbaldehyde | 21 |

Table 1: Reaction conditions and yields for the Brønsted acid-catalyzed synthesis of 2-(phenylthio)cyclobutanone from 2-hydroxycyclobutanone and thiophenol. unica.it

Cycloaddition Reactions in the Synthesis of Cyclobutanone, 2-(phenylthio)-

Cycloaddition reactions, particularly [2+2] cycloadditions, are fundamental methods for the construction of cyclobutane (B1203170) rings. nih.govresearchgate.net The intramolecular [2+2] cycloaddition of alkyl(phenylthio)ketenes has been successfully employed in the synthesis of complex natural products, demonstrating the utility of this approach for creating the core cyclobutanone structure. researchgate.net In these reactions, a ketene (B1206846) containing a phenylthio group and an alkene moiety within the same molecule undergo a cycloaddition to form a bicyclic system containing the 2-(phenylthio)cyclobutanone unit. This method allows for the rapid assembly of complex ring systems with high stereocontrol. researchgate.net

Intramolecular [2+2] Cycloadditions of Alkyl(phenylthio)ketenes

The intramolecular [2+2] cycloaddition of ketenes with alkenes is a powerful method for constructing cyclobutanone rings. pku.edu.cn This strategy has been effectively applied in the synthesis of complex molecules. For instance, an asymmetric total synthesis of (+)-sphaerodiol was achieved where a key step involved the intramolecular [2+2] cycloaddition of an alkyl(phenylthio)ketene to rapidly assemble the decalin ring system. researchgate.netacs.org

These cycloadditions can yield either fused-ring or bridged-ring cyclobutanones, depending on the substitution pattern of the ene-ketene substrate. pku.edu.cnresearchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that these reactions are concerted processes. researchgate.netresearchgate.net The regioselectivity of the reaction—whether it proceeds via a "normal" or "cross" cycloaddition pathway—is determined by the relative stability of the carbocation-like transition states. pku.edu.cnresearchgate.netresearchgate.net For terminal ene-ketenes, the fused-ring product is typically favored, whereas for dimethyl-substituted ene-ketenes, the bridged-ring adduct is the major product. researchgate.netresearchgate.net

The ketene intermediates for these reactions are often generated in situ from the corresponding acyl chlorides by treatment with a base like triethylamine (B128534) at elevated temperatures. nih.govunt.edu An improved method utilizes the Mukaiyama reagent (2-chloro-N-methyl-pyridinium iodide) to efficiently generate the requisite α-heteroatom substituted homoallyl ketene intermediate for the cycloaddition. researchgate.net

| Precursor Acid Chloride | Ketene Intermediate | Cycloaddition Product | Application | Reference |

| Acid chloride with a pendant olefin | Alkyl(phenylthio)ketene | Fused or bridged bicyclic 2-(phenylthio)cyclobutanone | Total synthesis of (+)-sphaerodiol | researchgate.net, acs.org |

| (o-Alkenylphenoxy)acetyl chloride | (o-Alkenylphenoxy)ketene | Polycyclic cyclobutanone | Synthesis of polycyclic compounds | unt.edu |

Stereoselective and Enantiocontrolled Synthesis of Chiral Cyclobutanone, 2-(phenylthio)- Derivatives

The synthesis of chiral 2-(phenylthio)cyclobutanone derivatives with high stereocontrol is crucial for their application as building blocks in asymmetric synthesis. Several powerful strategies have been developed to achieve this goal.

Asymmetric Aldol (B89426) Reactions Involving 1-Phenylthiocycloalkyl Carboxaldehydes

A significant advancement in the synthesis of chiral cyclobutane derivatives involves the use of organocatalysis. acs.orgacs.org Specifically, the l-proline-catalyzed direct intermolecular asymmetric aldol reaction between 1-phenylthiocycloalkyl carboxaldehydes and various ketones has been successfully demonstrated. acs.orgacs.orgnih.gov This method provides access to the corresponding aldol products in moderate to good yields and with outstanding enantioselectivities, typically in the range of 95-99% enantiomeric excess (ee). acs.orgacs.org

Despite the general success of proline-catalyzed aldol reactions, their substrate scope can be limited; however, this specific application to thio-substituted aldehydes has proven effective. acs.orgacs.org The resulting chiral aldol products are valuable intermediates that can be used in subsequent transformations, such as acid-catalyzed ring expansions. acs.orgacs.orgnih.gov

| Aldehyde | Ketone | Yield (%) | ee (%) | Reference |

| 1-(Phenylthio)cyclobutane-1-carbaldehyde | Acetone | 70 | 99 | acs.org |

| 1-(Phenylthio)cyclobutane-1-carbaldehyde | Cyclohexanone | 75 | 99 | acs.org |

| 1-(Phenylthio)cyclobutane-1-carbaldehyde | Cyclopentanone | 72 | 98 | acs.org |

| 1-(Phenylthio)cyclopropane-1-carbaldehyde | Acetone | 78 | 99 | acs.org |

| 1-(Phenylthio)cyclopentane-1-carbaldehyde | Acetone | 60 | 95 | acs.org |

Organocatalytic Strategies for Enantioselective Cyclobutanone Synthesis

Organocatalysis offers a powerful platform for the enantioselective synthesis and functionalization of cyclobutanones. chiba-u.jpnih.gov One notable strategy is the deracemizing organocatalyzed Michael addition of 2-(arylthio)cyclobutanones with β-nitrostyrenes. unica.it This approach allows for the stereocontrolled creation of α-quaternary stereocenters. nih.gov

Furthermore, organocatalytic methods have been developed for various transformations of the cyclobutanone core. researchgate.net For example, the direct aldol reaction of cyclobutanone with aldehydes, catalyzed by primary amines derived from amino acids or by proline derivatives, can produce chiral aldol adducts in high yields and enantiomeric excess. researchgate.net While not all of these examples start with a 2-(phenylthio) substituent, they establish the utility of organocatalysis for creating chiral cyclobutanone scaffolds, which can be subsequently sulfenylated or derived from sulfenylated precursors. researchgate.netorgsyn.org The development of bifunctional organocatalysts, such as those based on cinchona alkaloids, has been crucial for achieving high efficiency and stereoselectivity in these reactions. nih.gov

Chiral Non-Racemic Cyclobutane Ring Expansion Approaches

Ring expansion of strained cyclobutane systems provides a valuable route to larger carbocyclic and heterocyclic compounds. nih.gov An important approach involves the acid-catalyzed ring expansion of chiral cyclobutyl derivatives. nih.govresearchgate.net

In a key sequence reported by Piras and co-workers, chiral adducts are first prepared through the (S)-proline catalyzed direct asymmetric aldol reaction of 1-phenylthiocyclobutane carboxaldehydes with ketones, as detailed previously. researchgate.net These aldol products are diastereoselectively reduced to the corresponding diols. researchgate.net These chiral diols serve as precursors for ring expansion. Treatment of the diols with reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃OBF₄) can form oxaspirohexane intermediates, which then undergo a facile ring expansion to yield chiral cyclopentanones with high yields and excellent preservation of enantiomeric purity (up to 99% ee). researchgate.net This strategy highlights how chiral 1-(phenylthio)cyclobutane derivatives can be stereoselectively manipulated and rearranged to access other important chiral structures. nih.govresearchgate.net

Reactivity Profiles and Mechanistic Investigations of Cyclobutanone, 2 Phenylthio

Ring Manipulation Reactions

The four-membered ring of 2-(phenylthio)cyclobutanone and its derivatives is susceptible to various manipulations that alter the carbocyclic framework. These reactions are typically driven by the release of ring strain and are often influenced by the nature of the substituents and the reaction conditions employed.

Ring expansion reactions provide a powerful method for converting four-membered rings into larger, often more complex, cyclic systems. These transformations can be initiated through oxidative, photochemical, metal-catalyzed, or organocatalyzed pathways.

The oxidative ring expansion of cyclobutanols represents a key strategy for synthesizing larger ring systems. In a general approach, cyclobutanols can undergo an oxidative ring expansion using a combination of Co(acac)₂ and triplet oxygen to yield 1,2-dioxanols. nih.govchemrxiv.org This process involves the formation of an alkoxy radical, which drives the regioselective cleavage of the strained ring on the more substituted side, followed by the insertion of molecular oxygen. nih.govchemrxiv.org

A specific application of this concept involves the N-bromosuccinimide (NBS)-mediated ring expansion of cyclobutanol (B46151) derivatives to prepare 4-tetralones, which serve as precursors to carbazole (B46965) natural products. thieme-connect.com In this pathway, a key cyclobutanol intermediate is synthesized via the addition of a protected indole (B1671886) to cyclobutanone (B123998). thieme-connect.com Treatment of this cyclobutanol with NBS in acetonitrile (B52724) prompts a ring expansion, affording the tricyclic 4-tetralone core in a rapid and efficient manner. thieme-connect.com This transformation highlights how cyclobutanol derivatives can be key intermediates for constructing larger, fused ring systems. thieme-connect.com

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 1-(1-Tosyl-5-methyl-1H-indol-2-yl)cyclobutanol | N-Bromosuccinimide (NBS) | 8-Methyl-5-tosyl-2,3,4,5-tetrahydro-1H-carbazol-4-one | Multigram scale within 30 minutes |

Photochemical methods offer a distinct route for ring expansion. The photochemical ring expansion of cyclobutanones can generate oxacarbene intermediates. researchgate.net These highly reactive species can be trapped by various heteroatom nucleophiles. Practical procedures have been developed for the insertion of these photochemically generated carbenes into the H-S bond of thiols, as well as the H-O bonds of alcohols and H-N bonds of amines, using only a minimal excess of the trapping reagent. researchgate.net This method provides a direct pathway to functionalized, ring-expanded products.

Mechanistic studies on related systems, such as the photochemical ring expansion of oxetane (B1205548) and thietane (B1214591) heterocycles, suggest that after the initial formation of an ylide from the carbene, the ring expansion proceeds through a diradical pathway. rsc.org Computational studies have indicated that differences in bond lengths within the intermediate oxygen or sulfur ylides are responsible for the distinct stereochemical outcomes observed in these reactions. rsc.org

| Carbene Source | Trapping Reagent Class | Bond Inserted | Significance |

|---|---|---|---|

| Cyclobutanone | Thiols | S-H | Direct formation of thio-functionalized ring-expanded products. |

| Cyclobutanone | Alcohols | O-H | Formation of alkoxy-functionalized ring-expanded products. |

| Cyclobutanone | Amines | N-H | Formation of amino-functionalized ring-expanded products. |

A novel approach to ring-opening polymerization (ROP) has been developed based on the cleavage of a C(sp3)–C(sp3) bond in cyclobutanol precursors, catalyzed by palladium. nih.gov This process generates novel polyketone materials. The reaction mechanism relies on the ability of palladium to induce a β-carbon elimination in a bifunctional cyclobutanol monomer, which is followed by a C-C coupling process involving the resulting Pd-alkyl intermediate. nih.gov The modular synthesis of the cyclobutanol monomers allows for the introduction of various substitution patterns into the polymer chain that are not readily accessible through other polyketone synthesis methods. nih.gov The choice of base was found to influence the polymerization, with Cs₂CO₃ and CsF being effective, while Et₃N blocked the process. nih.gov

| Pd Catalyst Loading (mol %) | Base | Polymer Molecular Weight (Mw, kDa) | Polydispersity (Đ) |

|---|---|---|---|

| 2 | Cs₂CO₃ | 10.3 | 1.6 |

| 1 | Cs₂CO₃ | 12.5 | 1.8 |

| 0.5 | Cs₂CO₃ | 14.8 | 2.1 |

| 0.25 | Cs₂CO₃ | 10.5 | 2.0 |

Organocatalysis provides a metal-free avenue for ring expansion reactions. A notable example is a tandem reaction sequence involving Brønsted acid catalysis that converts 2-hydroxycyclobutanones into 2-sulfanyl-cyclobutanones. unica.itthieme-connect.com This process is initiated by the protonation of the 2-hydroxycyclobutanone, followed by nucleophilic addition of a thiol to form a cyclobutane-1,2-diol (B3392435) intermediate. unica.it This intermediate undergoes dehydration to form a cyclobutylthionium carbocation, which then experiences a C4-C3 ring contraction to yield a cyclopropylcarbaldehyde. unica.it In the final step, a rapid acid-catalyzed C3-C4 ring expansion of the cyclopropyl (B3062369) intermediate furnishes the desired 2-sulfanyl-cyclobutanone. unica.itthieme-connect.com This sequence demonstrates a sophisticated interplay of ring contraction and expansion to achieve the final product. The migratory aptitude of substituents plays a crucial role; aryl groups readily migrate to form 2-aryl-2-sulfanyl-cyclobutanones, while alkyl groups show a lower migratory aptitude. unica.it

| 2-Hydroxycyclobutanone Derivative | Thiol | Product | Yield |

|---|---|---|---|

| 2-Hydroxy-2-phenylcyclobutanone | Thiophenol | 2-Phenyl-2-(phenylthio)cyclobutanone | 84% |

| 2-Hydroxy-2-(4-methoxyphenyl)cyclobutanone | Thiophenol | 2-(4-Methoxyphenyl)-2-(phenylthio)cyclobutanone | 69% |

Other organocatalytic methods include the enantioselective desymmetrization of 3-substituted cyclobutanones through a tandem O-nitrosobenzene alkylation and ring expansion, catalyzed by a proline derivative, to produce 5-hydroxy-γ-lactams. nih.gov

While often a prelude to ring expansion, ring contraction of cyclobutane (B1203170) derivatives is also a synthetically valuable transformation. As described in the Brønsted acid-catalyzed tandem reaction, a key step in the formation of 2-(phenylthio)cyclobutanone is the C4-C3 ring contraction of a cyclobutylthionium carbocation intermediate to form a cyclopropylcarbaldehyde. unica.itthieme-connect.com This demonstrates that a direct precursor to the target compound undergoes a ring contraction event. More generally, the facile ring contraction of cyclobutanol derivatives is recognized as a convenient synthetic route to various cyclopropylcarbonyl compounds. researchgate.net

Palladium-Catalyzed Ring-Opening Polymerization via C(sp3)–C(sp3) Bond Cleavage

Ring Opening Reactions and Skeletal Rearrangements

The significant ring strain of the cyclobutane core makes it susceptible to ring-opening and fission reactions under various conditions, providing a valuable synthetic route to more complex or acyclic molecules. researchgate.netnih.gov

The cyclobutane ring can be strategically cleaved to produce acyclic compounds, a transformation facilitated by the presence of functional groups that can stabilize reactive intermediates. nih.gov The phenylthio group in 2-(phenylthio)cyclobutanone can play a role in such processes. For instance, the reactivity of 2-hydroxycyclobutanones, which are precursors to 2-(phenylthio)cyclobutanone, demonstrates that the cyclobutanone ring can act as an intramolecular alkylating agent. chim.it This activation, driven by the release of ring strain, can lead to a cascade of ring closure and ring fission events. chim.it While specific examples detailing the direct ring opening of 2-(phenylthio)cyclobutanone to simple acyclic compounds are specialized, the general principle of using the strained four-membered ring as a latent functional group for constructing linear chains is a recognized synthetic strategy. researchgate.netnih.gov

Functionalized cyclobutane systems undergo ring fission with considerable ease under acidic, basic, thermal, or photochemical conditions. researchgate.net These reactions often lead to skeletal rearrangements, yielding intricate molecular structures. researchgate.net The phenylthio substituent can influence the regioselectivity of the ring cleavage. A notable example involves the ring expansion of cyclobutanones to 2-phenylthiocyclopentanone. researchgate.net This transformation proceeds by reacting the adduct of bis(phenylthio)methyllithium and cyclobutanone with two equivalents of methyllithium (B1224462). researchgate.net The resulting carbenoid undergoes an elimination and rearrangement, expanding the four-membered ring to a five-membered one in good yield. researchgate.net This demonstrates how a phenylthio-functionalized intermediate can direct a ring fission and subsequent skeletal rearrangement to a larger carbocycle.

Facilitated Carbocyclic Ring Opening to Acyclic Compounds

Enolate Chemistry and α-Functionalization

The presence of the carbonyl group allows for the generation of enolates from 2-(phenylthio)cyclobutanone, opening pathways for α-functionalization reactions. The phenylthio group significantly influences the regioselectivity of enolate formation.

Enolates are powerful nucleophiles for forming carbon-carbon bonds via alkylation. libretexts.org In unsymmetrical ketones, the formation of the enolate can be directed to a specific α-carbon under either kinetic or thermodynamic control. libretexts.orgbham.ac.uk For 2-(phenylthio)cyclobutanone, deprotonation is expected to occur preferentially at the C2 position due to the stabilizing effect of the adjacent sulfur atom on the resulting anion. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to ensure complete and irreversible enolate formation. libretexts.org

Once formed, this regiospecifically generated enolate can be trapped with various electrophiles, such as alkyl halides, in an SN2 reaction to introduce a new substituent at the α-position. libretexts.org This method provides a reliable route to α-alkylated-α-thiocyclobutanones. The reaction is subject to the typical limitations of SN2 reactions, favoring primary alkyl halides. libretexts.org

Table 2: Illustrative Regiospecific Alkylation of 2-(Phenylthio)cyclobutanone This table is generated based on established principles of enolate chemistry and is for illustrative purposes.

| Substrate | Base | Electrophile (R-X) | Product |

|---|---|---|---|

| 2-(Phenylthio)cyclobutanone | LDA | Methyl iodide | 2-Methyl-2-(phenylthio)cyclobutanone |

| 2-(Phenylthio)cyclobutanone | LDA | Benzyl bromide | 2-Benzyl-2-(phenylthio)cyclobutanone |

| 2-(Phenylthio)cyclobutanone | LDA | Allyl bromide | 2-Allyl-2-(phenylthio)cyclobutanone |

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction where an enolate reacts with a carbonyl compound. libretexts.org The enolate derived from 2-(phenylthio)cyclobutanone can act as the nucleophilic partner in such reactions. researchgate.net The reaction involves the nucleophilic addition of the enolate to the electrophilic carbonyl carbon of an aldehyde or another ketone, forming a β-hydroxy carbonyl compound, known as an aldol adduct. libretexts.orgmakingmolecules.com

The stereochemical outcome of the aldol reaction can often be controlled by the geometry (cis or trans) of the enolate. bham.ac.uk In the case of the enolate of 2-(phenylthio)cyclobutanone, its reaction with an aldehyde would yield a β-hydroxy ketone bearing the cyclobutane ring. This adduct contains two new stereocenters, and controlling their relative configuration is a key challenge in modern organic synthesis. researchgate.net The reaction provides a powerful method for constructing complex molecules containing the functionalized cyclobutane motif. researchgate.net

Cyclobutanone, 2-(phenylthio)- as a Synthetic Equivalent for Enolates

Cyclobutanone, 2-(phenylthio)- serves as a valuable synthetic equivalent for cyclobutanone enolates. The acidity of the α-proton is enhanced by the adjacent carbonyl and phenylthio groups, facilitating deprotonation to form a stabilized enolate. kvmwai.edu.in This enolate can then participate in various carbon-carbon bond-forming reactions.

One notable application is in aldol-type reactions. For instance, the reaction of 2-(phenylthio)cyclobutanone with aldehydes, catalyzed by a suitable base, can lead to the formation of α-alkylidene cyclobutanones. This transformation proceeds through an initial aldol addition followed by dehydration.

Furthermore, the phenylthio group can be reductively removed after the desired alkylation or acylation, yielding the corresponding 2-substituted cyclobutanone. This two-step sequence effectively achieves the alkylation of a cyclobutanone enolate.

Intramolecular Transformations

The unique structural features of Cyclobutanone, 2-(phenylthio)- and its derivatives facilitate a variety of intramolecular reactions, leading to the formation of complex polycyclic and heterocyclic systems.

Intramolecular Capture of Cyclobutylthionium Ions

The intramolecular capture of a cyclobutylthionium ion, generated from a derivative of 2-(phenylthio)cyclobutanone, provides a powerful method for the synthesis of novel strained heterocyclic and carbocyclic compounds. thieme-connect.com In a key example, treatment of a suitably substituted 2-(phenylthio)cyclobutanone derivative with an appropriate acid can generate a cyclobutylthionium ion. This reactive intermediate can then be trapped by a tethered nucleophile, such as an indole or an enol ether, leading to the formation of new ring systems. thieme-connect.com

For instance, the reaction of a 2-(phenylthio)cyclobutanone bearing a tethered indole moiety can lead to the formation of tetracyclic structures, rapidly assembling the core of certain natural products. thieme-connect.com The regioselectivity of the cyclization is influenced by the nature of the tether and the reaction conditions.

| Starting Material | Product(s) | Ratio |

| 6b | 6b and 6d | 90:10 |

| 6c | - | 82:18 |

| 6e | - | 66:34 |

Table 1: Regioisomeric ratios in the intramolecular capture of cyclobutylthionium ions. Data sourced from thieme-connect.com

Intramolecular Alkylation of Aromatic Rings by Cyclobutanone Derivatives

Derivatives of Cyclobutanone, 2-(phenylthio)- can undergo intramolecular Friedel-Crafts type alkylations, where the cyclobutane ring acts as the electrophile and a tethered aromatic ring serves as the nucleophile. masterorganicchemistry.com This process is typically promoted by a Lewis acid or a strong protic acid. The reaction allows for the construction of fused ring systems containing a cyclobutane moiety. The success of this reaction is highly dependent on the length and nature of the tether connecting the cyclobutanone and the aromatic ring, with the formation of five- and six-membered rings being the most favorable. masterorganicchemistry.com

Intramolecular Diels-Alder Reactions

Cyclobutanone derivatives containing a diene and a dienophile within the same molecule can participate in intramolecular Diels-Alder (IMDA) reactions. masterorganicchemistry.comnih.gov In these reactions, the cyclobutanone moiety can be part of the dienophile or the tether connecting the diene and dienophile. The IMDA reaction is a powerful tool for the stereocontrolled synthesis of complex polycyclic systems. masterorganicchemistry.com

There are two main types of IMDA reactions: Type 1, where the tether connects the diene and dienophile at the terminus of the diene, and Type 2, where the tether is attached to an internal position of the diene. sci-hub.se Both types of reactions have been utilized in the synthesis of natural products. The stereochemical outcome of the IMDA reaction is often predictable, following the endo rule, and can be influenced by the use of Lewis acid catalysts. nih.gov

Radical Processes in the Chemistry of Cyclobutanone, 2-(phenylthio)-

The phenylthio group in Cyclobutanone, 2-(phenylthio)- can participate in radical reactions. For example, under radical-generating conditions, the carbon-sulfur bond can undergo homolytic cleavage to form a cyclobutyl radical and a phenylthiyl radical. rsc.org This cyclobutyl radical can then undergo various transformations, such as hydrogen atom abstraction, addition to multiple bonds, or fragmentation.

One important application of radical chemistry involving this compound is the Barton-McCombie deoxygenation of related alcohol derivatives. In this process, a xanthate or a similar derivative is formed from the corresponding alcohol, which then undergoes a radical chain reaction initiated by a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor like tributyltin hydride. This sequence effectively removes the hydroxyl group.

Furthermore, radical cyclization reactions initiated from derivatives of 2-(phenylthio)cyclobutanone can be used to construct new ring systems. The regioselectivity of these cyclizations is governed by Baldwin's rules.

Mechanistic Elucidation and Kinetic Studies

Understanding the mechanisms and kinetics of the reactions involving Cyclobutanone, 2-(phenylthio)- is crucial for optimizing reaction conditions and predicting product outcomes. Various techniques are employed for these studies, including computational methods (DFT calculations), and spectroscopic analysis (NMR, in-situ Raman). thieme-connect.deunica.it

Kinetic studies can help determine the rate-determining step of a reaction and provide insights into the nature of the transition states. nih.gov For example, in the acid-catalyzed reactions of 2-hydroxycyclobutanones with thiols, kinetic profiling can reveal whether the reaction proceeds via a Michaelis-Menten type mechanism. nih.gov

Mechanistic investigations often involve isotopic labeling studies, trapping of intermediates, and the analysis of side products. For instance, in the intramolecular capture of cyclobutylthionium ions, the detection of rearranged products can provide evidence for the involvement of carbocationic intermediates. thieme-connect.com Quantum chemical calculations can be used to model the reaction pathways, calculate activation energies, and rationalize the observed stereoselectivities. unica.it

| Technique | Application | Reference |

| DFT Calculations | Investigating mechanistic aspects and kinetic parameters. | unica.it |

| NMR Spectroscopy | Understanding reaction kinetics and parameters. | unica.it |

| In-situ Raman Spectroscopy | Monitoring reaction progress and identifying intermediates. | thieme-connect.deunica.it |

| Isotopic Labeling | Tracing the fate of atoms during a reaction. | - |

| Intermediate Trapping | Providing evidence for the existence of transient species. | thieme-connect.com |

Table 2: Techniques for Mechanistic Elucidation and Kinetic Studies.

Quantum Chemical Density Functional Theory (DFT) Investigations

Quantum chemical calculations, specifically Density Functional Theory (DFT), have been instrumental in rationalizing the experimental outcomes of reactions involving 2-(phenylthio)cyclobutanone derivatives. unica.itthieme-connect.com These computational studies help in understanding the electronic structure and energies of reactants, intermediates, and products, providing insights into reaction pathways. unica.itresearchgate.net

In the context of the synthesis of 2-substituted cyclobutanone sulfides, DFT calculations were performed using the PBE0 functional with a Def2-SVP basis set and a dispersion correction (DFT-D3). The influence of the solvent, such as tetrahydrofuran (B95107) (THF), was accounted for using the COSMO solvation model. unica.it These calculations have been successfully applied to determine aromatic electronic energies and are expected to provide accurate electronic structures and energies for carbocations. unica.it

For instance, DFT studies have been used to rationalize the different reactivities of 2-aryl- and 2-alkyl-substituted 2-hydroxycyclobutanones when reacting with thiol nucleophiles in reactions catalyzed by sulfonic acids. unica.it The calculations highlighted the migratory aptitude of the aromatic group in 2-aryl-2-hydroxy cyclobutanone derivatives, which leads to the formation of the corresponding 2-aryl-2-sulfanyl-cyclobutanones. Conversely, a lower migratory aptitude was explained for alkyl groups. unica.it

Furthermore, DFT calculations at the B3LYP/6-31g(d) level of theory have been used to predict the geometry of cyclobutanone products resulting from cycloaddition reactions. researchgate.net These calculations can also provide information on the thermodynamic stability of different isomers. For example, in the cycloaddition of t-butylcyanoketene with indene, DFT predicted that the experimentally observed cyclobutanone isomer is thermodynamically the least stable among the four possible regio- and stereoisomers. The calculations also estimated the activation energies for the formation of different products. researchgate.net

The following table summarizes key parameters used in DFT investigations of reactions involving cyclobutanone derivatives.

| Parameter | Specification | Purpose |

| Functional | PBE0 | To approximate the exchange-correlation energy in the DFT calculation. |

| Basis Set | Def2-SVP | To describe the atomic orbitals of the system. |

| Dispersion Correction | DFT-D3 (vdw-3) | To account for van der Waals interactions, improving accuracy for carbocation energies. unica.it |

| Solvation Model | COSMO | To simulate the effect of the solvent (e.g., THF) on the reaction. unica.it |

Spectroscopic Probing of Reaction Intermediates and Kinetics

Spectroscopic techniques are vital for monitoring reaction progress, identifying intermediates, and determining kinetic parameters. For reactions involving 2-(phenylthio)cyclobutanone, Nuclear Magnetic Resonance (NMR) and in situ Raman spectroscopy have been particularly informative. unica.itthieme-connect.com

NMR spectroscopy is a powerful tool for elucidating the structures of reactants, intermediates, and products in solution. In the study of the Brønsted acid-catalyzed reaction between 2-hydroxycyclobutanones and thiols, NMR analysis was crucial for understanding the reaction pathway. unica.it

For example, ¹H and ¹³C NMR were used to characterize the various cyclobutanone derivatives synthesized. unica.it The NMR data for compounds such as 2-(phenylthio)-2-(p-tolyl)cyclobutanone and 2-(4-methoxyphenyl)-2-(phenylthio)cyclobutanone have been fully assigned. unica.it Furthermore, NMR analysis plots of reactions performed at elevated temperatures (e.g., 50 °C) provided insights into the kinetics and mechanism of the transformation, corroborating hypotheses derived from DFT calculations. unica.it These in situ experiments confirmed the proposed reaction schemes. unica.it

The table below shows representative ¹³C NMR chemical shifts for a derivative of 2-(phenylthio)cyclobutanone. unica.it

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 204.4 |

| Quaternary C (Aryl) | 137.3 |

| Quaternary C (Thio) | 136.2 |

| Aromatic CH | 129.2, 129.0, 128.5, 127.5, 127.1 |

| C-S | 72.6 |

| CH₂ (ring) | 42.9, 25.8 |

| CH₃ | 21.1 |

| Data for 2-(phenylthio)-2-(p-tolyl)cyclobutanone |

In situ Raman spectroscopy is a valuable technique for real-time monitoring of chemical reactions, providing information on the concentration changes of reactants, intermediates, and products. issp.ac.rubeilstein-journals.orgspectroscopyonline.com This method has been employed to understand the reaction kinetics of processes involving cyclobutanone derivatives. unica.itthieme-connect.com

In the Brønsted acid-catalyzed C4-C3 ring contraction reaction that forms arylthiocyclobutanones, in situ Raman spectroscopy was used alongside NMR to gain a better understanding of the reaction kinetics and the factors influencing the reaction's outcome. unica.it By tracking the characteristic Raman signals of the species involved over time, kinetic parameters can be determined. issp.ac.ru The data obtained from Raman spectroscopy complements the mechanistic insights gained from DFT calculations and NMR studies. unica.it

Nuclear Magnetic Resonance (NMR) Studies for Reaction Pathway Analysis

Characterization of Carbocation and Carbenoid Intermediates

The reactivity of 2-(phenylthio)cyclobutanone often involves the formation of transient reactive intermediates such as carbocations and carbenoids. rsc.orgorganic-chemistry.org A carbocation is a molecule containing a carbon atom with a positive charge and three bonds, making it generally unstable and highly reactive. asccollegekolhar.inallen.in Carbenes are neutral intermediates with a divalent carbon atom. allen.in

In the context of acid-catalyzed reactions of 2-hydroxycyclobutanones with thiols, it is proposed that a key step is the formation of a cyclobutylthionium carbocation. rsc.org This intermediate can be trapped by an excess of thiophenol. rsc.org The stability of carbocations generally follows the order: tertiary > secondary > primary. asccollegekolhar.in

Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones proceed through the formation of metal carbene intermediates. organic-chemistry.org These carbenes then undergo migratory insertion and β-hydride elimination to yield various products. organic-chemistry.org Gold-catalyzed reactions of alkynyl sulfoxides are also proposed to proceed via α-carbonyl gold-carbenoid intermediates. escholarship.org The nature of these intermediates can range from a gold-stabilized singlet carbene to a gold-coordinated carbocation, influenced by substituents and ligands. escholarship.org

The formation of these intermediates is a critical aspect of the reaction mechanism, dictating the final product distribution. rsc.orgorganic-chemistry.org

Analysis of Electronic and Steric Effects on Reactivity and Selectivity

Both electronic and steric effects play a significant role in the reactivity and selectivity of reactions involving 2-(phenylthio)cyclobutanone and its precursors. unica.itdicp.ac.cnnumberanalytics.com

Electronic effects are evident in the synthesis of 2-substituted cyclobutanone sulfides, where the electronic nature of substituents on the cyclobutanone proved to be crucial. unica.it For instance, the migratory aptitude of aryl groups in 2-aryl-2-hydroxy cyclobutanone derivatives is influenced by their electronic properties. unica.it In other reactions, electron-donating groups on arylboronic acids facilitated the reaction, while electron-withdrawing groups reduced the yields of the products. dicp.ac.cn

Steric effects, which arise from the spatial arrangement of atoms, can hinder or slow down reactions. numberanalytics.com In the reaction of gem-dialkylthio enynes, the steric hindrance from the alkenoyl moiety was notable. dicp.ac.cn For example, a 2-methoxyphenyl group inhibited product formation due to increased steric hindrance. Similarly, increasing steric hindrance in cyclobutanone oxime esters led to lower reaction yields. dicp.ac.cn In the α-sulfenylation of cyclobutanone, attempts to use bulkier alkyl-disulfides failed to produce the desired product, likely due to steric hindrance. rsc.org

Applications of Cyclobutanone, 2 Phenylthio in Advanced Organic Synthesis

Versatile Building Blocks for Complex Molecular Architectures

The high degree of ring strain in 2-(phenylthio)cyclobutanone and its precursors makes it an excellent starting point for constructing other complex and strained ring systems. nih.gov These transformations often proceed with high regio- and stereoselectivity. nih.gov For instance, ketenes derived from α-phenylthio alkanoyl chlorides can undergo intramolecular [2+2] cycloadditions with alkenes to rapidly assemble complex bicyclic systems. researchgate.net This strategy is particularly effective for creating fused and bridged ring structures that are challenging to synthesize using other methods.

A key reaction is the ring expansion of cyclobutanone (B123998) derivatives to cyclopentanones. researchgate.net While research has detailed the one-pot ring expansion of carbinols derived from cyclobutanone and (phenylthio)methyllithium to yield 2-phenylthiocyclopentanone, the underlying principle highlights the facility of such rearrangements. researchgate.net Furthermore, the intramolecular capture of a cyclobutylthionium ion, a reactive intermediate derivable from a phenylthio-substituted cyclobutane (B1203170), has been shown to produce novel strained heterocyclic and carbocyclic systems, demonstrating the potential for complex polycyclic constructions. unica.it

Table 1: Examples of Strained Systems Synthesized from Phenylthio-Cyclobutane Precursors

| Precursor Type | Reaction Type | Product System | Reference |

|---|---|---|---|

| Alkyl(phenylthio)ketene | Intramolecular [2+2] Cycloaddition | Decalin Ring System | researchgate.net |

| 1-(Phenylthio)cyclopropanemethanol | Ring Enlargement | Cyclobutanone | orgsyn.org |

This table illustrates representative transformations where phenylthio-substituted strained rings are used to build more complex molecular architectures.

Cyclobutanone derivatives, including those with a 2-phenylthio group or its precursors, serve as valuable synthons for a variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. chim.itkit.edufrontiersin.org A notable application involves the reaction of 2-hydroxycyclobutanones with aromatic amines, which can be extended to precursors of 2-(phenylthio)cyclobutanone. chim.it

For example, a tandem reaction using 2-hydroxycyclobutanones as starting materials leads to the synthesis of functionalized indoles. chim.it This process can be adapted to produce 2-phenylthio-ethyl-indoles. The reaction proceeds under mild conditions and demonstrates considerable generality with a selection of substituted 2-aminopyridines, as well as 2-aminopyrazine (B29847) and 2-aminopyrimidine, affording the heterocyclic products in moderate to good yields. chim.it

Table 2: Synthesis of Functionalized Indoles from Cyclobutanone Precursors and Amines

| Amine Reactant | Product Type | Yield | Reference |

|---|---|---|---|

| Substituted 2-Aminopyridines | 2-Phenylthio-ethyl-indoles | Moderate to Good | chim.it |

| 2-Aminopyrazine | 2-Phenylthio-ethyl-indoles | Moderate to Good | chim.it |

| 2-Aminopyrimidine | 2-Phenylthio-ethyl-indoles | Moderate to Good | chim.it |

This table summarizes the versatility of cyclobutanone-derived synthons in reacting with various nitrogen-based nucleophiles to form important heterocyclic structures.

The inherent strain of the four-membered ring makes the selective cleavage of the cyclobutane skeleton a synthetically advantageous route to highly functionalized acyclic compounds. nih.govresearchgate.net The strategic placement of a phenylthio group on the ring provides a handle for controlling where and how this ring-opening occurs. Baeyer-Villiger oxidation is a powerful method for transforming cyclobutanones into γ-lactones. nih.gov Due to the ring strain, the cyclobutanone moiety is relatively easy to oxidize. nih.gov Subsequent hydrolysis or other cleavage of the resulting lactone can provide access to specifically substituted acyclic carboxylic acid derivatives, where the original stereochemistry of the cyclobutanone can be translated to the acyclic product.

The 2-(phenylthio)cyclobutanone scaffold is an excellent precursor for the synthesis of α-methylene-cyclobutanones. These α,β-unsaturated ketones are valuable Michael acceptors and dienophiles in various carbon-carbon bond-forming reactions. The conversion is typically achieved via a two-step sequence. First, the sulfide (B99878) is oxidized to the corresponding sulfoxide (B87167) using an appropriate oxidizing agent. In the second step, the resulting α-(phenylsulfinyl)cyclobutanone undergoes a thermal syn-elimination (sulfoxide elimination) to extrude phenylsulfenic acid and generate the α-methylene double bond. This method is highly effective, and a similar transformation has been successfully applied to convert α-(phenylthio)azetidin-2-ones into α-methylenazetidin-2-ones. researchgate.net

2-(Phenylthio)cyclobutanone and its related precursors are instrumental in the synthesis of β-lactams (azetidin-2-ones), the core structural motif of penicillin and other significant antibiotics. rsc.orgnih.gov The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a classic method for β-lactam formation. nih.gov Specifically, (phenylthio)ketenes, which can be generated in situ from α-phenylthioacetyl chlorides, react with imines to produce α-(phenylthio)azetidin-2-ones. researchgate.net

The reaction of methyl(phenylthio)ketene with imines, for example, yields a mixture of cis- and trans-α-(phenylthio)azetidin-2-ones. researchgate.net The presence of the phenylthio group is crucial as it can be subsequently removed via desulfurization to furnish 3-alkyl β-lactams, demonstrating the role of 2-(phenylthio)cyclobutanone's acyclic precursor as a masked building block for these important heterocycles. researchgate.net

Precursors for α-Methylene-cyclobutanone Derivatives

Integral Role in Total Synthesis Efforts

The unique reactivity of cyclobutane derivatives, and specifically 2-(phenylthio)cyclobutanone precursors, has been harnessed in the total synthesis of complex natural products. nih.govresearchgate.net A prominent example is the asymmetric total synthesis of (+)-sphaerodiol. researchgate.net A key step in this synthesis is an intramolecular [2+2] cycloaddition of an alkyl(phenylthio)ketene. This reaction rapidly assembles the core decalin ring system of the natural product with high stereocontrol. The phenylthio group on the ketene precursor is essential for the success of the cycloaddition and facilitates the construction of the strained, bicyclic cyclobutanone intermediate. This intermediate is then elaborated through further transformations to achieve the final target molecule, showcasing how the strategic use of a phenylthio-substituted strained ring can be pivotal in an efficient and elegant total synthesis. researchgate.net

Key Intermediates in Natural Product Total Synthesis

The strategic use of 2-(phenylthio)cyclobutanone and its derivatives has been pivotal in the total synthesis of several natural products. The phenylthio group can act as a control element in cycloadditions and can be readily removed or transformed in later synthetic stages.

A notable example is the asymmetric total synthesis of (+)-Sphaerodiol. researchgate.net A key step in this synthesis involves an intramolecular [2+2] cycloaddition of an alkyl(phenylthio)ketene. researchgate.netresearchgate.net This reaction efficiently assembles the decalin ring system containing the α-(phenylthio)cyclobutanone moiety, which is a core structural feature of the synthetic intermediate. researchgate.net The presence of the phenylthio group is crucial for the success of the cycloaddition and subsequent transformations. researchgate.net

The broader class of cyclobutanones serves as essential starting materials for a multitude of total syntheses, where they act as versatile precursors for constructing larger ring systems or functionalized acyclic chains. researchgate.net

| Natural Product | Key Synthetic Step Involving Cyclobutanone Derivative | Reference |

|---|---|---|

| (+)-Sphaerodiol | Intramolecular [2+2] cycloaddition of an alkyl(phenylthio)ketene to form a key cyclobutanone intermediate. | researchgate.netresearchgate.net |

Precursors for Bioactive Molecules

Cyclobutanone, 2-(phenylthio)- and related structures are valuable precursors for molecules exhibiting significant biological activity. Their ability to undergo various transformations allows for the synthesis of diverse heterocyclic scaffolds found in many pharmaceuticals.

Research has demonstrated that 2-hydroxycyclobutanones, which are closely related to and can be derived from 2-(phenylthio)cyclobutanone, are effective starting materials for tryptamine (B22526) derivatives. chim.it Tryptamines are a class of compounds with important biological activities, often used in medicinal chemistry. chim.itclockss.orgresearchgate.netthieme-connect.com A Brønsted acid-catalyzed cascade reaction of α-hydroxy cyclobutanone with secondary aryl amines can produce densely functionalized tryptamines. chim.it Furthermore, synthetic routes starting from 2-hydroxycyclobutanones can yield functionalized indoles, such as 2-phenylthio-ethyl-indoles. chim.it

The synthesis of benzofurans, another class of compounds with a wide range of biological activities including antifungal and anti-inflammatory properties, can also utilize cyclobutanone precursors. dp.techlbp.worldorganic-chemistry.orgnih.govresearchgate.net Additionally, derivatives such as 2-(phenylthio) benzoylarylhydrazones have been synthesized and evaluated for their antimycobacterial activities. nih.gov

| Bioactive Molecule Class | Synthetic Approach from Cyclobutanone Precursor | Reference |

|---|---|---|

| Tryptamines | Acid-induced depart-and-return rearrangement of 2-aminocyclobutanones formed from 2-hydroxycyclobutanones. | chim.it |

| Functionalized Indoles | Synthesis of 2-phenylthio-ethyl-indoles from 2-hydroxycyclobutanones. | chim.it |

| Benzofurans | Palladium-catalyzed cyclization of precursors derived from cyclobutanones. | dp.technih.gov |

| Antimycobacterial Agents | Synthesis of 2-(phenylthio) benzoylarylhydrazone derivatives. | nih.gov |

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of 2-(phenylthio)cyclobutanone has spurred the development of new synthetic methods, establishing it as a versatile tool for constructing complex molecular architectures.

Cyclobutanone, 2-(phenylthio)- as a Synthetic Equivalent for Cyclobutanone

One of the most powerful applications of 2-(phenylthio)cyclobutanone is its use as a synthetic equivalent, or "synthon," for cyclobutanone itself. researchgate.net The phenylthio group serves as an activating group, facilitating reactions that are otherwise difficult to perform on the parent cyclobutanone.

The α-proton of cyclobutanone is only weakly acidic, making deprotonation and subsequent alkylation challenging. The introduction of the electron-withdrawing phenylthio group at the C2 position increases the acidity of the α-proton, allowing for efficient enolate formation and subsequent reaction with electrophiles. After the desired modification, the phenylthio group can be cleanly removed via reductive desulfurization, typically using a reagent like Raney Nickel, to yield the corresponding substituted cyclobutanone. researchgate.net This strategy effectively allows for the functionalization of the cyclobutanone ring at the α-position, demonstrating the utility of 2-(phenylthio)cyclobutanone as a convenient substitute for cyclobutanone in these transformations. researchgate.net

Ligand-Promoted and Metal-Catalyzed Transformations

The reactivity of 2-(phenylthio)cyclobutanone and its parent ketone can be further controlled and enhanced through the use of ligands and metal catalysts, opening avenues for stereoselective and efficient transformations.

Ligand-Promoted Reactions: Organocatalysis has emerged as a powerful tool for the functionalization of carbonyl compounds. For instance, the direct α-sulfenylation of cyclobutanone can be achieved using diphenyl disulfide in the presence of D,L-proline as a catalyst. rsc.org This reaction provides an effective and high-yielding route to 2-(phenylthio)cyclobutanone and its derivatives. rsc.org

Metal-Catalyzed Transformations: Transition metals, particularly palladium and rhodium, have been shown to catalyze a variety of transformations involving the cyclobutane ring.

Palladium: Palladium catalysts are widely used for ring-expansion and ring-opening reactions of cyclobutane derivatives. acs.orgnih.govnih.gov For example, Pd-catalyzed reactions of cyclobutanols (derived from cyclobutanones) with 2-haloanilines can produce benzazepines and quinolines. rsc.org

Rhodium: Rhodium catalysts have been employed in complex cascade reactions. For instance, Rh(I) can catalyze intramolecular annulations between cyclobutanones and tethered enynes, leading to the rapid construction of complex, C(sp3)-rich polycyclic scaffolds. nih.gov Other rhodium-catalyzed reactions include the tandem hydroacylation and rearrangement of alkynyl cyclobutanols. molaid.com

| Transformation Type | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|

| α-Sulfenylation | D,L-Proline | α-Arylthio cyclobutanones | rsc.org |

| Ring Expansion/Rearrangement | Palladium Catalyst | Benzazepines, Quinolines | rsc.org |

| Intramolecular Annulation | Rhodium(I) / Chiral Phosphine Ligand | Polycyclic C(sp3)-rich scaffolds | nih.gov |

| Ring-Opening Polymerization | Palladium Catalyst | Polyketones | acs.orgnih.govnih.gov |

Contributions to Material Science

Beyond its use in synthesizing discrete small molecules, derivatives of 2-(phenylthio)cyclobutanone are finding applications in polymer chemistry and material science.

Synthesis of Novel Polyketone Materials via Ring-Opening Polymerization

A novel approach to creating functionalized polyketones involves the palladium-catalyzed Ring-Opening Polymerization (ROP) of bifunctional cyclobutanol (B46151) monomers. acs.orgnih.govnih.govresearchgate.net These essential cyclobutanol monomers are synthesized from cyclobutanone precursors. nih.gov

The polymerization process is driven by the ability of a palladium catalyst to induce a β-carbon elimination in the cyclobutanol ring, followed by a C-C coupling process with the resulting palladium-alkyl intermediate. acs.orgnih.govnih.gov This method allows for the creation of new polyketone materials whose substitution patterns are not accessible through traditional polyketone synthesis methods, such as olefin/CO copolymerization. acs.orgresearchgate.net The modular synthesis of the cyclobutanol monomers, starting from variously substituted cyclobutanones, enables precise control over the structure and properties of the resulting polymer chain. acs.orgnih.gov The resulting polyketones are high-performance thermoplastics with potential applications as advanced materials. researchgate.net

Spectroscopic Characterization Techniques Applied to Cyclobutanone, 2 Phenylthio Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule. For "Cyclobutanone, 2-(phenylthio)-", both ¹H and ¹³C NMR are utilized to assign the structure unambiguously.

Research findings from studies on α-sulfenylated cyclobutanones provide a basis for interpreting the NMR spectra of "Cyclobutanone, 2-(phenylthio)-". rsc.org In ¹H NMR, the protons on the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.20–7.50 ppm). The single proton on the carbon bearing the phenylthio group (α-proton) is expected to resonate as a triplet around δ 4.32 ppm. rsc.org The protons of the cyclobutanone (B123998) ring itself present as complex multiplets in the upfield region (δ 1.67–3.20 ppm) due to their distinct chemical environments and spin-spin coupling interactions. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the cyclobutanone ring is characteristically deshielded and appears at a chemical shift of approximately δ 204-207 ppm. unica.it The carbon atom bonded to the sulfur (C-S) is observed around δ 58-61 ppm. unica.it The carbons of the phenyl group and the remaining methylene (B1212753) carbons of the cyclobutane (B1203170) ring are found at their expected chemical shifts. rsc.orgunica.it High-resolution NMR studies, often conducted at frequencies like 400 MHz or 500 MHz, are essential for resolving the complex splitting patterns of the cyclobutane ring protons. rsc.orgunica.it

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Cyclobutanone, 2-(phenylthio)- in CDCl₃

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~205 |

| Alpha-Carbon (CH-S) | ~4.3 (triplet) | ~60 |

| Phenyl Carbons (aromatic) | ~7.2-7.5 (multiplet) | ~127-136 |

| Cyclobutane Carbons (CH₂) | ~1.7-3.2 (multiplets) | ~18, ~45 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of "Cyclobutanone, 2-(phenylthio)-" is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. For a four-membered ring ketone like cyclobutanone, this peak is found at a relatively high frequency, typically around 1785-1795 cm⁻¹. rsc.orgunica.it This high frequency is a result of the increased ring strain in the cyclobutane system.

Other significant absorptions include those for the C-H bonds. Aromatic C-H stretching vibrations of the phenyl group are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclobutane ring appear just below 3000 cm⁻¹. rsc.orgunica.it The presence of the phenyl group also gives rise to characteristic C=C stretching absorptions in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for Cyclobutanone, 2-(phenylthio)-

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1785 - 1795 (strong, sharp) |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for confirming the molecular weight and, through high-resolution mass spectrometry (HRMS), the molecular formula of a compound.

For "Cyclobutanone, 2-(phenylthio)-" (C₁₀H₁₀OS), the exact mass can be calculated and confirmed using HRMS, often with techniques like electrospray ionization (ESI). unica.it The expected sodium adduct [M+Na]⁺ would be calculated and compared to the experimental value to confirm the elemental composition. unica.it

Electron ionization (EI) mass spectrometry provides insight into the molecule's structure through its fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. A common fragmentation pathway for α-phenylthio ketones involves the loss of the phenylthio radical (•SPh) or related fragments. Key fragmentation patterns can be predicted by analogy with similar structures. rsc.org For instance, cleavage of the bond between the carbonyl carbon and the α-carbon can lead to characteristic fragment ions. The presence of a phenyl group often results in a prominent fragment at m/z 77, corresponding to the phenyl cation (C₆H₅⁺). rsc.org Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for Cyclobutanone, 2-(phenylthio)-

| m/z Value | Proposed Fragment Identity |

| ~178 | Molecular Ion [C₁₀H₁₀OS]⁺ |

| ~109 | [C₆H₅S]⁺ |

| ~77 | [C₆H₅]⁺ |

| ~69 | [C₄H₅O]⁺ or [C₅H₉]⁺ |

Emerging Research Directions for Cyclobutanone, 2 Phenylthio

Exploration of Unconventional Synthetic Pathways

While traditional methods for the synthesis of α-sulfanyl ketones exist, recent research has focused on developing more novel and efficient pathways to access 2-(phenylthio)cyclobutanone. These emerging strategies often employ cascade reactions or organocatalysis to construct the target molecule under mild conditions.

One of the most notable unconventional methods involves a tandem Brønsted acid-catalyzed reaction sequence starting from 2-hydroxycyclobutanones and thiols. unica.it This process is believed to proceed through a nucleophilic addition of the thiol, followed by a C4-C3 ring contraction to form a transient cyclopropyl (B3062369) carbaldehyde intermediate. A subsequent C3-C4 ring expansion then yields the final 2-sulfanylcyclobutanone product. unica.itmdpi.com This metal-free cascade process is significant for its efficiency and ability to generate a wide range of substituted arylthiocyclobutanones in good to excellent yields. unica.it The reaction is sensitive to the electronic effects of substituents on the cyclobutanone (B123998) starting material. unica.it

Another innovative approach is the direct α-sulfenylation of cyclobutanone using a diaryl disulfide in the presence of an organocatalyst. rsc.org Researchers have demonstrated that D,L-proline can effectively catalyze this transformation. The reaction between cyclobutanone and diphenyldisulfide in DMSO at 50°C affords 2-(phenylthio)cyclobutanone in high yield (90%). rsc.org This method provides a straightforward and effective procedure for introducing the phenylthio group onto the cyclobutanone scaffold. rsc.org Further studies explored the scope of this reaction with various substituted diaryl disulfides, all of which provided the desired α-sulfanyl cyclobutanones in good to excellent yields. rsc.org

Other established, yet sophisticated, routes include the ring expansion of cyclopropylphenylthio carbinols and the intramolecular [2+2] cycloaddition of alkyl(phenylthio)ketenes, which has been applied in the total synthesis of natural products. nih.govresearchgate.net

Comparison of Synthetic Pathways to 2-(Phenylthio)cyclobutanone

| Pathway | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Tandem Ring Contraction/Expansion | 2-Hydroxycyclobutanone, Thiophenol | Brønsted acid-catalyzed, metal-free, cascade reaction. | unica.it |

| Organocatalytic α-Sulfenylation | Cyclobutanone, Diphenyldisulfide | D,L-Proline as organocatalyst, direct functionalization. | rsc.org |

| Intramolecular [2+2] Cycloaddition | Alkyl(phenylthio)ketenes | Forms bicyclic systems containing the target moiety. | researchgate.net |

Advancements in Catalytic and Highly Stereoselective Transformations

The development of catalytic and stereoselective methods for synthesizing and functionalizing chiral cyclobutane (B1203170) derivatives is a major area of contemporary research. researchgate.net For 2-(phenylthio)cyclobutanone, efforts have been made to control its stereochemistry during synthesis, although challenges remain.